

An In-depth Technical Guide to Tetrafluorophthalonitrile (CAS 1835-65-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetrafluorophthalonitrile**

Cat. No.: **B154472**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrafluorophthalonitrile, with CAS registry number 1835-65-0, is a highly versatile fluorinated aromatic compound. Its chemical structure, featuring a benzene ring substituted with four fluorine atoms and two adjacent nitrile groups, imparts unique reactivity, high thermal stability, and chemical resistance.^[1] These properties make it a critical building block in the synthesis of a wide array of high-performance materials and complex molecules.^{[1][2]} This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of **Tetrafluorophthalonitrile**, with a focus on its applications in the development of advanced polymers, phthalocyanines, and as an intermediate in the agrochemical industry.^[2] Detailed experimental protocols for its synthesis and key reactions are provided to support research and development activities.

Chemical and Physical Properties

Tetrafluorophthalonitrile is a white to off-white crystalline solid at room temperature.^[3] The presence of the electron-withdrawing fluorine atoms and cyano groups significantly influences its chemical and physical characteristics.

Physical Properties

A summary of the key physical and computed properties of **Tetrafluorophthalonitrile** is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₈ F ₄ N ₂	--INVALID-LINK--
Molecular Weight	200.09 g/mol	--INVALID-LINK--
Melting Point	81-86 °C	--INVALID-LINK--, --INVALID-LINK--
Boiling Point (Predicted)	274.2 ± 40.0 °C at 760 mmHg	--INVALID-LINK--
Density (Predicted)	1.54 ± 0.1 g/cm ³	--INVALID-LINK--
Solubility	Soluble in Methanol, Acetone, Ethanol	--INVALID-LINK--
Appearance	White to almost white powder/crystal	--INVALID-LINK--

Spectral Data

Spectral analysis is crucial for the identification and characterization of **Tetrafluorophthalonitrile**. Key spectral data are summarized in Table 2.

Spectroscopy	Data Highlights
Mass Spectrometry	Electron ionization mass spectra are available in the NIST WebBook.
Infrared (IR) Spectroscopy	FTIR and ATR-IR spectra are available on PubChem, showing characteristic nitrile and C-F bond vibrations. [4]
NMR Spectroscopy	¹ H and ¹⁹ F NMR are essential for structural confirmation, particularly in reaction monitoring.

Synthesis and Purification

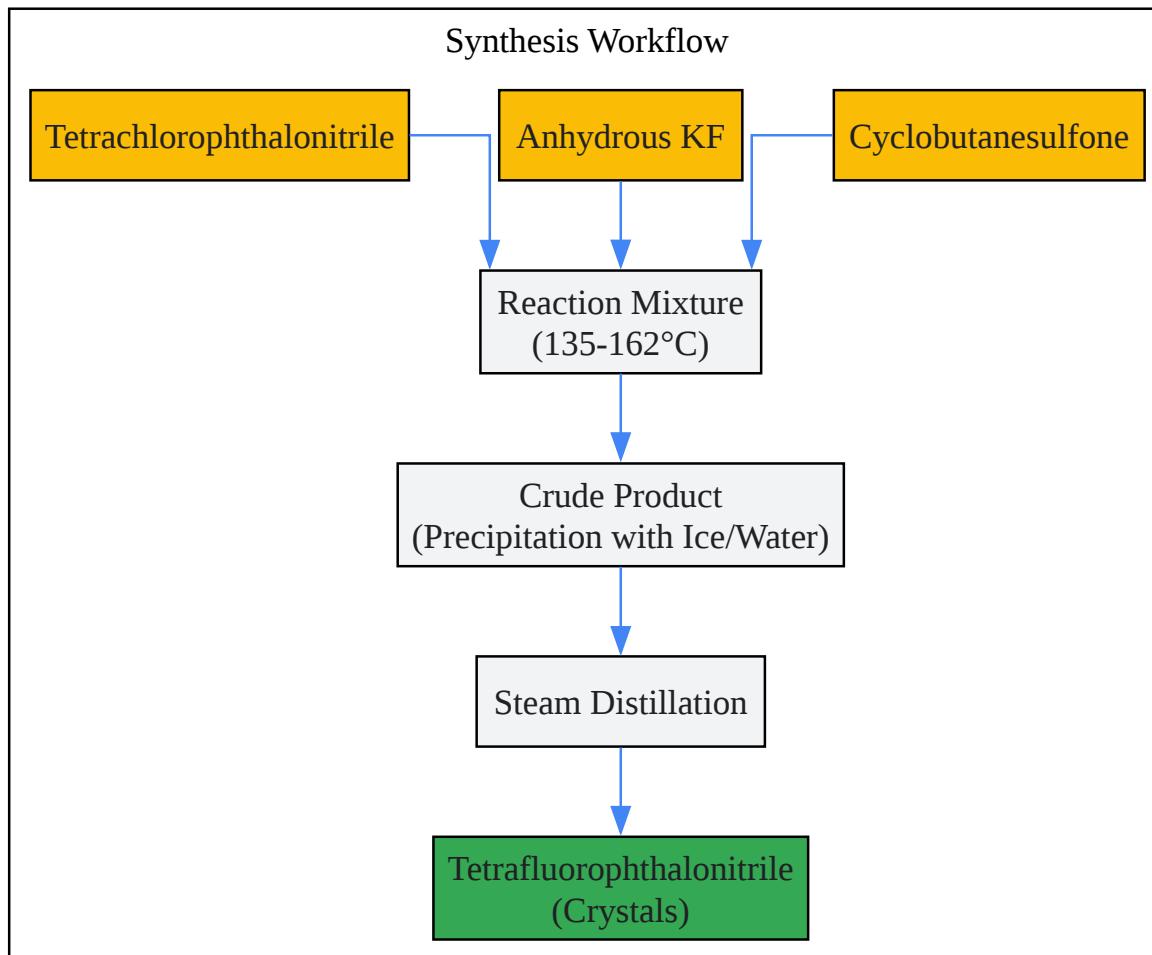
The synthesis of **Tetrafluorophthalonitrile** can be achieved through various routes, often starting from perhalogenated benzene derivatives.[\[1\]](#) A common and scalable method involves the halogen exchange reaction of tetrachlorophthalonitrile with a fluoride source.

Experimental Protocol: Synthesis from Tetrachlorophthalonitrile

This protocol is adapted from a documented industrial synthesis method.[\[5\]](#)

Materials:

- Tetrachlorophthalonitrile
- Anhydrous Potassium Fluoride (KF)
- Cyclobutanesulfone (Sulfolane)
- Ice
- Deionized water


Equipment:

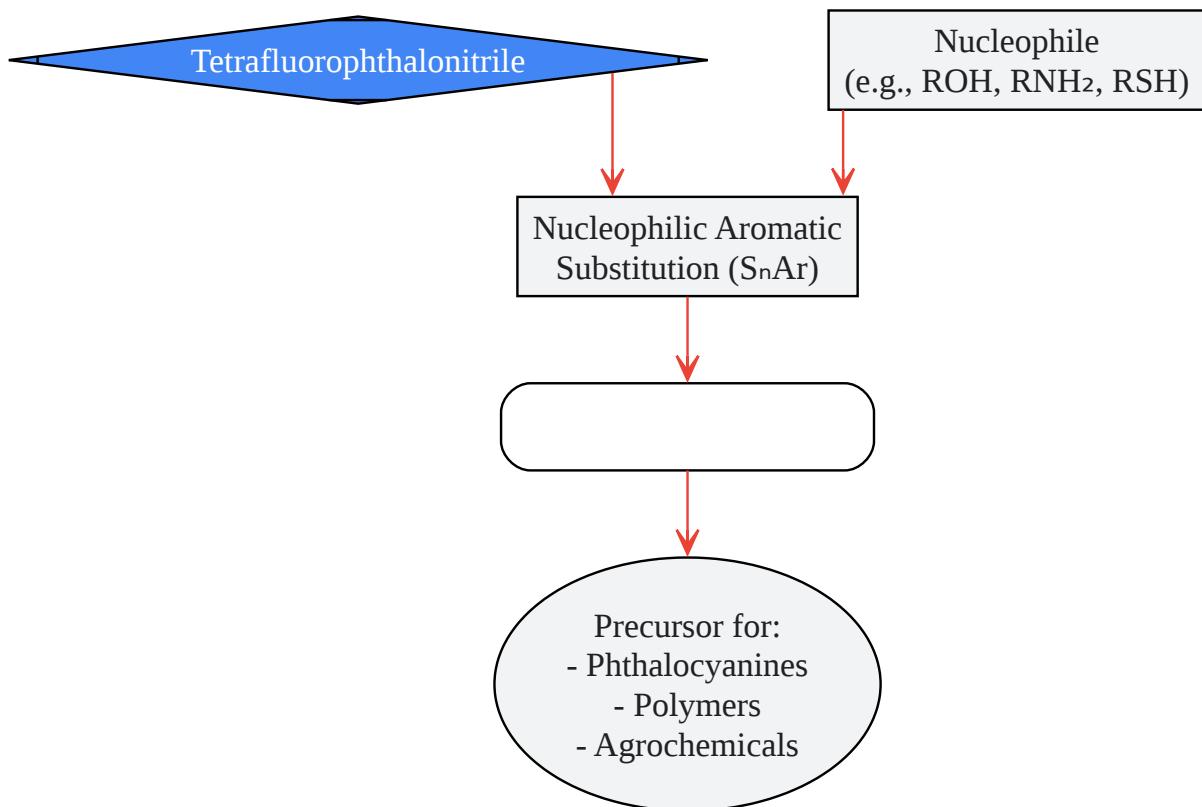
- 50-gallon stainless steel reactor with stirrer and heating/cooling capabilities
- Vacuum pump
- Centrifuge
- Steam distillation apparatus

Procedure:

- Drying of Potassium Fluoride: Add 11.0 kg of anhydrous potassium fluoride to the stainless steel reactor. Dry the salt at 115-138°C for 48 hours under a vacuum of 28 inches of Hg.
- Charging the Reactor: Cool the dried KF to 100°C. Sequentially add 19 liters of cyclobutanesulfone and 4.74 kg of tetrachlorophthalonitrile to the reactor.

- Reaction: With stirring, heat the mixture to 156°C within 30 minutes. Continue heating with vigorous stirring at a temperature range of 135-162°C for 2.5 hours.
- Work-up and Isolation:
 - Cool the reaction mixture to 31°C.
 - Add 69 kg of ice and 119 liters of softened water. Stir the resulting mixture for 1.5 hours.
 - Collect the crude product by centrifugation and wash it with 120 liters of softened water.
- Purification by Steam Distillation:
 - Transfer the crude product to a 50-gallon stainless steel still with 100 liters of deionized water.
 - Perform steam distillation until 80 liters of distillate are collected.
 - Cool the distillate to 0-5°C to precipitate the product.
- Final Product Collection:
 - Collect the purified crystals by centrifugation.
 - Wash the crystals with two portions of 90 liters of softened water.
 - The resulting wet product can be vacuum dried at room temperature. The expected melting point of the dried product is 81-83°C.[\[5\]](#)

[Click to download full resolution via product page](#)


Synthesis of Tetrafluorophthalonitrile.

Chemical Reactivity and Applications

The electron-deficient nature of the aromatic ring in **Tetrafluorophthalonitrile** makes it highly susceptible to nucleophilic aromatic substitution (S_nAr) reactions. The fluorine atoms, particularly at the 4- and 5-positions, are readily displaced by a variety of nucleophiles.

Nucleophilic Aromatic Substitution (S_nAr)

Tetrafluorophthalonitrile reacts with a range of nucleophiles, including amines, alkoxides, and thiolates, to yield mono-, di-, or tetra-substituted products depending on the reaction conditions. [6] This reactivity is fundamental to its use as a precursor for more complex molecules.

[Click to download full resolution via product page](#)

General Reactivity of Tetrafluorophthalonitrile.

Application in Phthalocyanine Synthesis

Tetrafluorophthalonitrile is a key starting material for the synthesis of perfluorinated phthalocyanines. These materials exhibit enhanced solubility in organic solvents and possess unique electronic properties, making them suitable for applications in electronics and as chemosensors.[\[1\]](#)[\[7\]](#)

Experimental Protocol: Synthesis of a Zinc(II) Phthalocyanine Derivative

This protocol describes the synthesis of a zinc phthalocyanine from a monosubstituted **tetrafluorophthalonitrile** derivative.[\[7\]](#)

Materials:

- Monosubstituted **tetrafluorophthalonitrile** derivative (e.g., 4-(2-(thiophen-2-yl)ethoxy)-3,5,6-trifluorophthalonitrile)
- Anhydrous Zinc Acetate ($\text{Zn}(\text{OAc})_2$)
- 1-Chloronaphthalene (solvent)
- Cyclohexane
- Ethanol

Equipment:

- Reaction flask with reflux condenser and nitrogen inlet
- Heating mantle
- Magnetic stirrer
- Filtration apparatus

Procedure:

- Reaction Setup: In a reaction flask, combine the monosubstituted **tetrafluorophthalonitrile** derivative with a catalytic amount of anhydrous zinc acetate in 1-chloronaphthalene.
- Cyclotetramerization: Heat the reaction mixture to 175°C under a nitrogen atmosphere with stirring. The solution will turn deep green as the phthalocyanine forms. Maintain this temperature for 48 hours.
- Precipitation: After cooling, add cyclohexane to the reaction mixture to precipitate the crude phthalocyanine product.
- Purification: Collect the precipitate by filtration. Wash the solid extensively with ethanol to remove unreacted starting materials and byproducts. The final product is a green solid.

Application in Polymer Science

The dinitrile functionality and the potential for nucleophilic substitution make **Tetrafluorophthalonitrile** a valuable monomer for the synthesis of high-performance polymers. The resulting fluorinated polymers often exhibit excellent thermal stability, chemical resistance, and desirable dielectric properties.^[1] It is used in the preparation of fluorinated phthalonitrile resins.^[8]

Application in Agrochemicals

Tetrafluorophthalonitrile serves as a versatile chemical intermediate in the synthesis of complex molecules for the agrochemical sector. It can be a precursor in the production of certain pesticides, contributing to crop protection.^{[1][2]} The incorporation of the fluorinated phthalonitrile moiety can enhance the biological activity and stability of the final agrochemical product.

Safety and Handling

Tetrafluorophthalonitrile is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.

GHS Hazard Statements:

- H302: Harmful if swallowed
- H312: Harmful in contact with skin
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H332: Harmful if inhaled
- H335: May cause respiratory irritation

Precautionary Measures:

- Handle in a well-ventilated area, preferably in a chemical fume hood.

- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Avoid breathing dust.
- Wash hands thoroughly after handling.
- Store in a tightly sealed container in a dry, well-ventilated place.

Biological Activity and Signaling Pathways

As of the date of this document, a comprehensive search of the scientific literature did not yield specific studies detailing the direct interaction of **Tetrafluorophthalonitrile** with biological signaling pathways. Its primary role in the life sciences appears to be as a synthetic building block for creating more complex, biologically active molecules. The cytotoxicity and biological effects of downstream products, such as certain fluorinated hexahydroquinoline-3-carbonitrile derivatives, have been investigated, but these studies do not directly implicate **Tetrafluorophthalonitrile** in cellular signaling.^[6] Further research is required to elucidate any direct biological effects of this compound.

Conclusion

Tetrafluorophthalonitrile (CAS 1835-65-0) is a pivotal intermediate in modern synthetic chemistry. Its unique combination of reactivity and stability, conferred by its polyfluorinated and dinitrile structure, makes it an invaluable precursor for a range of high-performance materials. The well-established protocols for its synthesis and subsequent modification, particularly through nucleophilic aromatic substitution, provide a robust platform for the development of advanced phthalocyanines, polymers, and agrochemicals. While its direct biological interactions remain largely unexplored, its role as a foundational chemical entity in various fields of research and development is firmly established. Proper safety and handling procedures are essential when working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. nbinno.com [nbinno.com]
- 3. 3,4,5,6-Tetrafluorophthalonitrile | Specialty Intermediate China [boulingchem.com]
- 4. Tetrafluorophthalonitrile | C8F4N2 | CID 74600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4,5,6-Tetrafluorophthalonitrile | 1835-65-0 [chemicalbook.com]
- 6. Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of fluorophthalocyanines bearing four 2-(2-thienyl)ethoxy moieties: from the optimization of the fluorine substitution ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05325H [pubs.rsc.org]
- 8. 四氟邻苯二腈 95% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tetrafluorophthalonitrile (CAS 1835-65-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154472#tetrafluorophthalonitrile-cas-number-1835-65-0-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com